4-Hexyn-3-ol, 3-methyl-6-piperidino-
Description
4-Hexyn-3-ol (CAS 20739-59-7) is a secondary alcohol with a terminal alkyne group. Its molecular formula is C₆H₁₀O (molecular weight: 98.15 g/mol), and it exists as a colorless liquid with a subtle odor . Key physical properties include:
- Density: 0.894 g/cm³
- Boiling Point: 94–95°C at 105 mmHg
- Refractive Index: 1.45
- Solubility: Partially miscible in water .
Structurally, the hydroxyl group (-OH) is located at the third carbon, while the triple bond spans carbons 4–3. This arrangement creates steric and electronic effects that influence reactivity, such as participation in hydrogen bonding and nucleophilic reactions . Applications span chemical synthesis (as a solvent or intermediate) and biochemical studies (as a substrate for enzymatic pathways) .
Properties
CAS No. |
20536-88-3 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3-methyl-6-piperidin-1-ylhex-4-yn-3-ol |
InChI |
InChI=1S/C12H21NO/c1-3-12(2,14)8-7-11-13-9-5-4-6-10-13/h14H,3-6,9-11H2,1-2H3 |
InChI Key |
HMZOQGZJOUNSBR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CCN1CCCCC1)O |
Canonical SMILES |
CCC(C)(C#CCN1CCCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexynol Isomers
The positional isomerism of hydroxyl and alkyne groups significantly alters physical and chemical properties. Below is a comparison with other hexynols (Table 1):
Key Observations :
- Boiling Point Trends : 4-Hexyn-3-ol’s lower boiling point (compared to linear alcohols) stems from reduced hydrogen bonding due to steric hindrance from the alkyne .
- Reactivity : The proximity of the hydroxyl group to the triple bond in 4-hexyn-3-ol enhances its susceptibility to acid-catalyzed dehydration, unlike 5-hexyn-1-ol .
Piperidine-Containing Alcohols
These compounds exhibit:
- Enhanced Bioactivity : The piperidine ring introduces rigidity and basicity, improving binding to biological targets .
- Synthetic Complexity : Multi-step synthesis is required due to heterocyclic substituents .
In contrast, 4-hexyn-3-ol lacks such functional groups, making it simpler to synthesize but less pharmacologically relevant.
Terpenoid and Ester Analogues
Compounds like phytol acetate (terpenoid alcohol ester) and 3,7,11,15-tetramethyl-2-hexadecen-1-ol (terpenoid alcohol) differ markedly from 4-hexyn-3-ol:
Conformational Flexibility
Microwave spectroscopy studies reveal that 4-hexyn-3-ol adopts nine conformers in the gas phase, with internal rotation barriers as low as 1.5 kJ/mol due to the alkyne’s cylindrical symmetry . This flexibility impacts its solvent interactions and catalytic behavior.
Volatile Organic Compound (VOC) Profiling
In cucumber cultivars, 4-hexyn-3-ol was detected at concentrations ranging from 30,715 to 85,161 ppm, contributing to flavor profiles . Its volatility distinguishes it from less volatile analogues like hexadecanoic acid esters .
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